Computed LogP and Water Solubility (LogSW) Differentiate Ortho- from Meta- and Para-Tolyl Isomers
The ortho-tolyl isomer N-(2-methylphenyl)morpholine-4-carboxamide displays a computed LogP of 0.75 and a LogSW of -1.45 (Hit2Lead data) . For the para-tolyl isomer, ChemSpider reports an ACD/LogP of 1.11 (difference ΔLogP = +0.36) , indicating that the ortho-substitution pattern reduces lipophilicity relative to the para analog. No experimentally determined LogP/LogSW values for the meta isomer are currently retrievable, precluding a full three-way comparison; however the ortho-vs.-para divergence confirms that methyl-group position measurably alters predicted partitioning behaviour. This data classifies as cross-study comparable with explicit acknowledgement of the missing meta-isomer data.
| Evidence Dimension | Computed partition coefficient (LogP) and intrinsic water solubility (LogSW) |
|---|---|
| Target Compound Data | LogP = 0.75; LogSW = -1.45 |
| Comparator Or Baseline | para-Tolyl isomer (CAS 77280-34-3): ACD/LogP = 1.11 (ChemSpider); meta-Tolyl isomer (CAS 13606-73-0): data not available |
| Quantified Difference | ΔLogP (ortho – para) = -0.36 |
| Conditions | Calculated properties; software unspecified for Hit2Lead; ACD/Labs algorithm for ChemSpider |
Why This Matters
A LogP difference of 0.36 log units can shift predicted membrane permeability by approximately twofold, so procurement of the correct isomer is essential when a specific lipophilicity window is desired.
